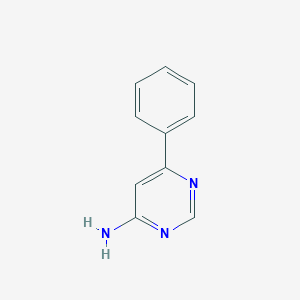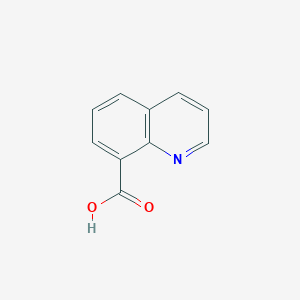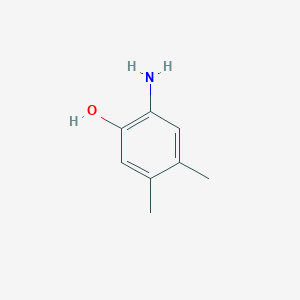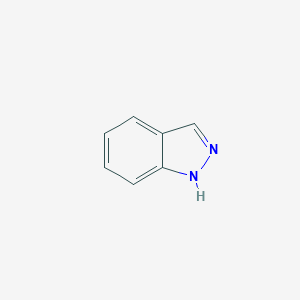
6-Phenylpyrimidin-4-amine
Overview
Description
6-Phenylpyrimidin-4-amine is a compound that belongs to the class of organic compounds known as phenylpyrimidines . These are polycyclic aromatic compounds containing a benzene ring linked to a pyrimidine ring through a CC or CN bond . Pyrimidine is a 6-membered ring consisting of four carbon atoms and two nitrogen centers at the 1- and 3- ring positions .
Synthesis Analysis
There are several methods for the synthesis of pyrimidines. For example, an oxidative annulation involving anilines, aryl ketones, and DMSO as a methine (=CH−) equivalent promoted by K2S2O8 provides 4-arylquinolines, whereas activation of acetophenone-formamide conjugates enables the synthesis of 4-arylpyrimidines .Molecular Structure Analysis
Molecular modeling studies of 40 pyrimidine-4,6-diamine-based compounds by integrating docking, molecular dynamics, and three-dimensional structure–activity relationship (3D-QSAR) have been conducted . Molecular docking showed that K644, C694, F691, E692, N701, D829, and F830 are critical residues for the binding of ligands at the hydrophobic active site .Chemical Reactions Analysis
A novel series of eleven 4- (4- (1 H -imidazol-1-yl)phenyl)-6-arylpyrimidin-2-amines has been prepared from synthesized 3- [4- (1 H -imidazol-1-yl) phenyl]prop-2-en-1-ones and evaluated for phosphodiesterase (PDE) inhibition and antimicrobial activities .Physical And Chemical Properties Analysis
The physical properties of compounds are no less important than chemical composition as results obtained from authentic measurement data are able to provide detailed information about the compound . Several techniques have been used for years for this purpose but most of them are destructive in nature .Scientific Research Applications
Synthesis and Pharmacological Screening
A study by Kumar, Drabu, and Shalini (2017) detailed the synthesis of 4,6-substituted di-(phenyl) pyrimidin-2-amines, including derivatives of 6-phenylpyrimidin-4-amine. These compounds were evaluated for anti-inflammatory activity, with two specific derivatives showing significant reduction in edema volume (Kumar, Drabu, & Shalini, 2017).
Anti-Cancer Activity
Toviwek et al. (2017) synthesized new 4-aryl-N-phenylpyrimidin-2-amines, including derivatives of 6-phenylpyrimidin-4-amine, and assessed their anti-cancer activity against non-small-cell lung carcinoma (NSCLC) cells. Compounds exhibited potent anti-cancer activity, with some demonstrating comparable effectiveness to the NSCLC drug Doxorubicin (Toviwek et al., 2017).
Reaction Mechanisms
Studies by Kroon and Plas (2010) explored the reaction mechanisms involving 6-phenylpyrimidin-4-amine. They investigated the occurrence of the SN(ANRORC)-mechanism in reactions involving 2-bromo-4-phenylpyrimidine and potassium amide in liquid ammonia, leading to the formation of 2-amino-4-phenylpyrimidine derivatives (Kroon & Plas, 2010).
Synthesis of Pyrido[2,3-d]pyrimidin-5-one Derivatives
Komkov et al. (2021) described a new route to synthesize 4-amino-substituted pyrido[2,3-d]pyrimidin-5-one derivatives, starting from 6-(R-amino)-5-acetyl-4-methylsulfonyl-2-phenylpyrimidines. This work showcases the versatility of 6-phenylpyrimidin-4-amine derivatives in synthesizing complex heterocyclic structures (Komkov et al., 2021).
Crystal Structure Analysis
Jeon et al. (2015) conducted a study on the crystal structure of cyprodinil, a compound structurally related to 6-phenylpyrimidin-4-amine. This research provides insights into the molecular configuration and interactions in the crystal state, which is crucial for understanding the material properties of such compounds (Jeon et al., 2015).
Synthesis and Biological Evaluation as Anti-Cancer Agents
Lukasik et al. (2012) synthesized a series of N-phenyl-imidazo[4,5-b]pyridin-2-amines, 4-indazolyl-N-phenylpyrimidin-2-amines, and N-phenyl-4-pyrazolo[3,4-b]pyridin-pyrimidin-2-amines, demonstrating their potent anti-proliferative and CDK9 inhibitory activities. This research underscores the therapeutic potential of 6-phenylpyrimidin-4-amine derivatives in cancer treatment (Lukasik et al., 2012).
Safety And Hazards
properties
IUPAC Name |
6-phenylpyrimidin-4-amine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H9N3/c11-10-6-9(12-7-13-10)8-4-2-1-3-5-8/h1-7H,(H2,11,12,13) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NYXYYBHDSNBGOS-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C2=CC(=NC=N2)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H9N3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50355799 | |
| Record name | 6-phenylpyrimidin-4-amine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50355799 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
171.20 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
6-Phenylpyrimidin-4-amine | |
CAS RN |
3435-29-8 | |
| Record name | 6-phenylpyrimidin-4-amine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50355799 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 6-phenylpyrimidin-4-amine | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods
Procedure details








Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![2-tert-butyl-1H-benzo[d]imidazole](/img/structure/B189439.png)







![Benzo[b]thiophene 1,1-dioxide](/img/structure/B189451.png)


![Pyrido[2,3-b]pyrazine](/img/structure/B189457.png)
